

physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Cat. No.: B074593

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The parent compound, benzotriazole, is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.^{[1][2][3]} The introduction of a trifluoromethyl (-CF₃) group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making its derivatives valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals.^[4] This guide provides a comprehensive overview of the known physicochemical properties, analytical and synthetic methodologies, and key structural information for **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole**.

Core Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic and acidic properties of the benzotriazole ring system. While specific experimental data for **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole** is limited in publicly available literature, properties can be inferred from related structures and computational models.

Table 1: General and Calculated Properties

Property	Value	Source
CAS Number	1548-67-0	[5]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[5] [6]
Molecular Weight	187.12 g/mol	[6]
SMILES	FC(F)(F)c1ccc2[nH]nnc2c1	[6]
InChI	1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H, (H,11,12,13)	[6]

| pKa | Not experimentally determined. Expected to be lower (more acidic) than the parent benzotriazole (pKa = 8.2) due to the electron-withdrawing CF₃ group.[\[1\]](#)[\[2\]](#) | N/A |

Table 2: Physical Properties

Property	Value	Notes
Melting Point	Data not available.	For comparison, the related 5-methyl-1H-1,2,3-benzotriazole has a melting point of 80-84 °C. [7]
Boiling Point	Data not available.	The parent benzotriazole has a boiling point of 350 °C. [1]

| Solubility | Data not available. | Benzotriazole is slightly soluble in water but soluble in most organic solvents like alcohol, benzene, and chloroform.[\[3\]](#) The trifluoromethyl derivative is

expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |

Spectral Data and Characterization

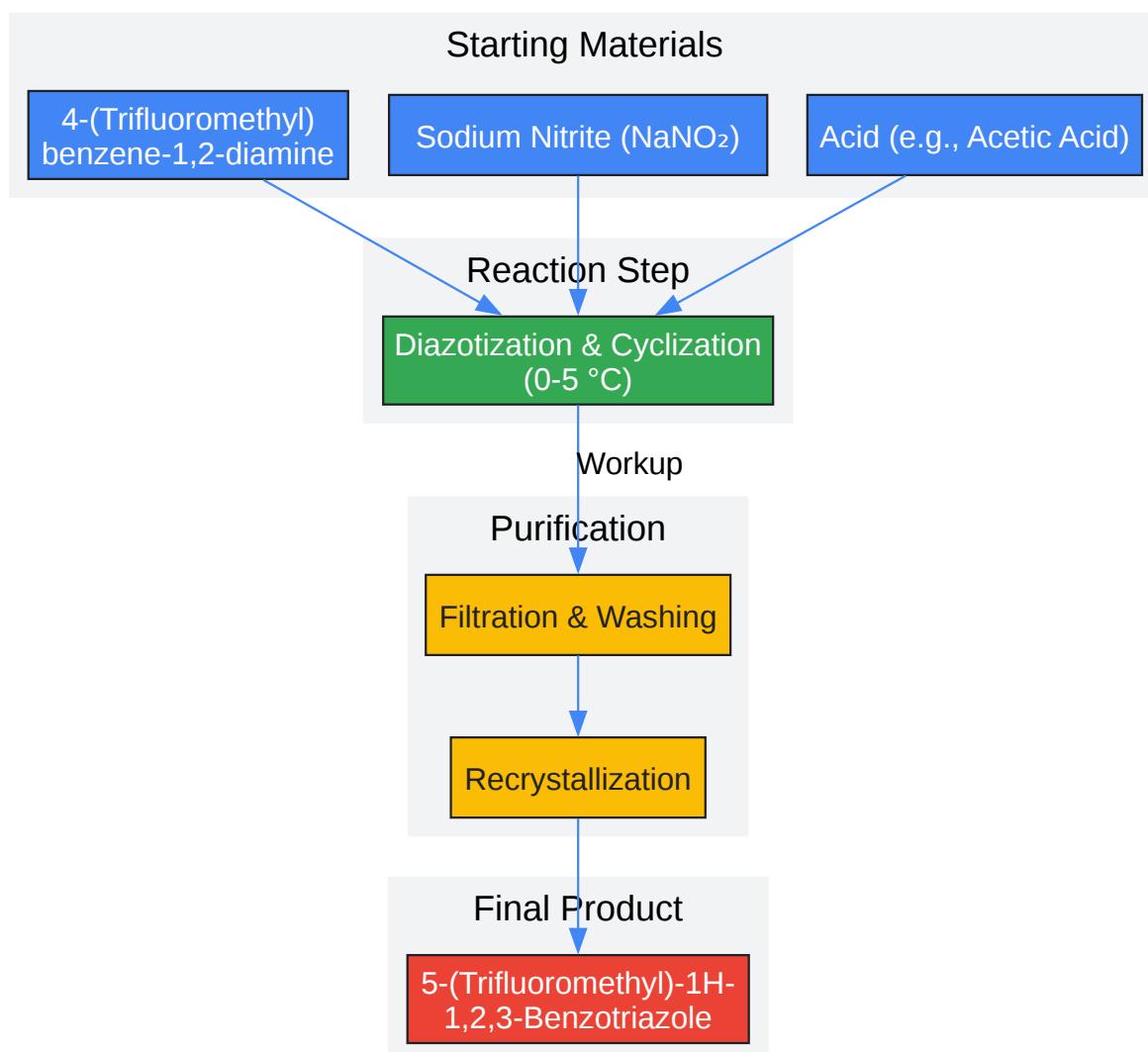
Spectroscopic methods are essential for confirming the structure and purity of **5-(Trifluoromethyl)-1H-1,2,3-benzotriazole**. While a complete dataset for this specific molecule is not available, the following table outlines the expected spectral characteristics based on analogous compounds.^{[4][8]}

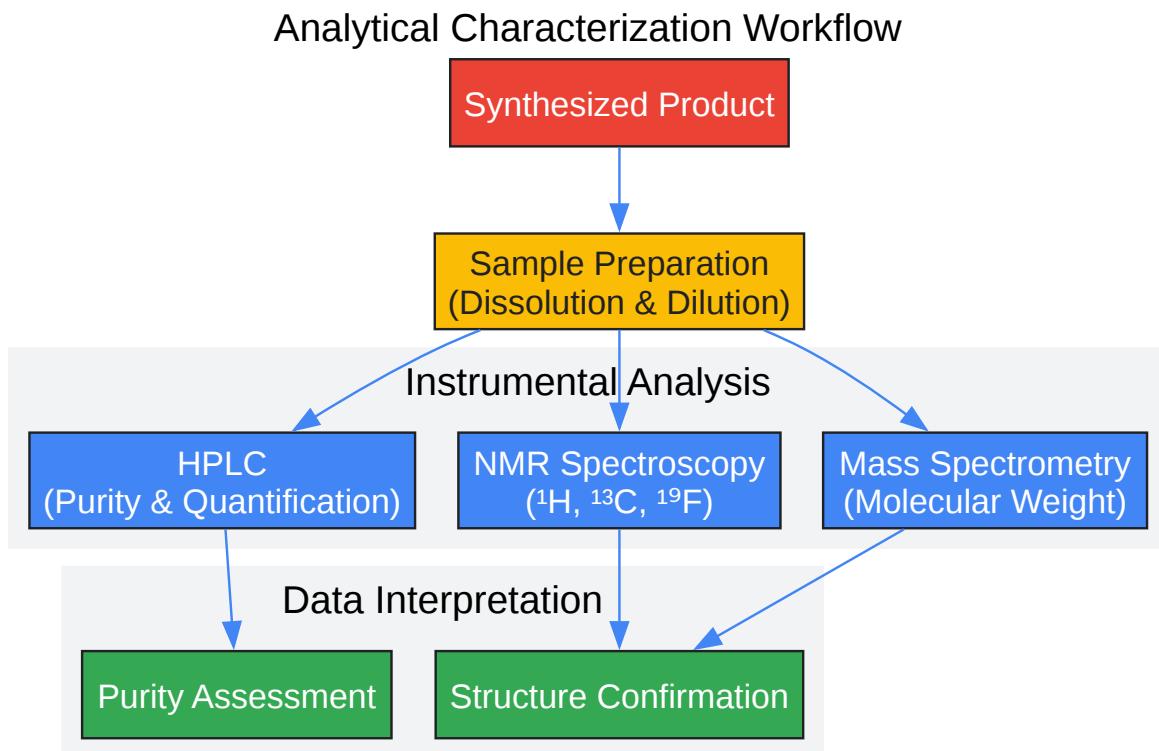
Table 3: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The N-H proton signal would be a broad singlet, typically at a higher chemical shift (>10 ppm), and its position can be solvent-dependent.
¹³ C NMR	Aromatic carbon signals would be observed in the δ 110-150 ppm range. The carbon of the CF ₃ group would appear as a quartet due to C-F coupling, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons attached to or near the CF ₃ group would also exhibit smaller C-F couplings. ^[4]
¹⁹ F NMR	A sharp singlet for the -CF ₃ group would be expected, typically in the range of δ -60 to -65 ppm (relative to CFCl ₃). ^{[4][8]}
IR Spectroscopy	Characteristic peaks would include N-H stretching (around 3100-3300 cm ⁻¹), C-H aromatic stretching (~3000-3100 cm ⁻¹), C=C aromatic stretching (~1450-1600 cm ⁻¹), and strong C-F stretching vibrations (typically in the 1100-1350 cm ⁻¹ region).

| Mass Spectrometry (MS) | The molecular ion peak (M^+) would be observed at $m/z = 187$. Fragmentation patterns would likely involve the loss of N_2 and subsequent breakdown of the aromatic ring system. |

Experimental Protocols


Synthesis Methodology


The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine. For **5-(trifluoromethyl)-1H-1,2,3-benzotriazole**, a common precursor would be 4-(trifluoromethyl)benzene-1,2-diamine.

Detailed Protocol: Diazotization of 4-(Trifluoromethyl)benzene-1,2-diamine

- **Dissolution:** Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in dilute acetic acid or hydrochloric acid with cooling in an ice bath (0-5 °C).
- **Diazotization:** Add a solution of sodium nitrite ($NaNO_2$) in water dropwise to the cooled diamine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.
- **Cyclization:** Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The intramolecular cyclization occurs to form the benzotriazole ring.
- **Workup:** Allow the mixture to warm to room temperature. The product often precipitates from the solution.
- **Isolation and Purification:** Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

General Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole - Chemicalbook [chemicalbook.com]
- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [parchem.com](#) [parchem.com]
- 6. 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole - Amerigo Scientific [[amerigoscientific.com](#)]
- 7. [chemsynthesis.com](#) [chemsynthesis.com]
- 8. [rsc.org](#) [rsc.org]
- To cite this document: BenchChem. [physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074593#physicochemical-properties-of-5-trifluoromethyl-1h-1-2-3-benzotriazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com